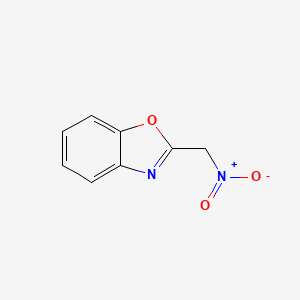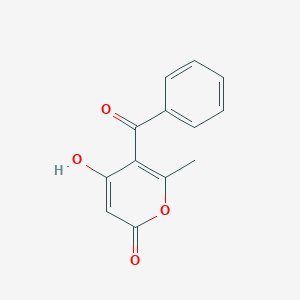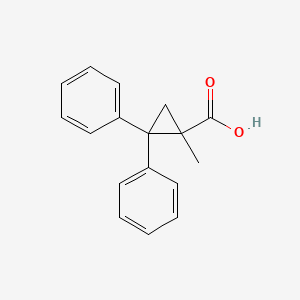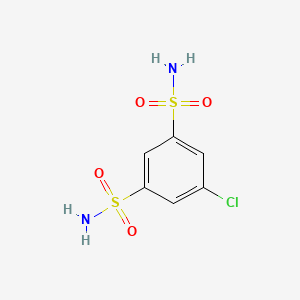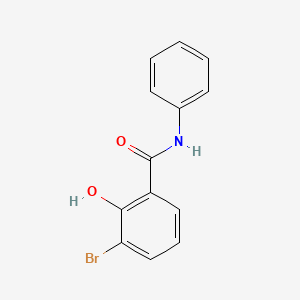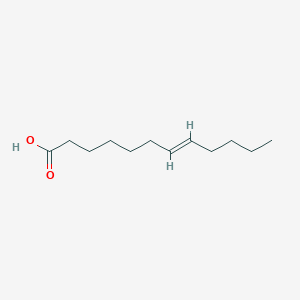
Dimethyl 1-naphthyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-naphthyl phosphate is an organophosphorus compound with the molecular formula C12H13O4P It is characterized by the presence of a naphthalene ring substituted with a phosphate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 1-naphthyl phosphate can be synthesized through the reaction of 1-naphthol with dimethyl chlorophosphate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the phosphate ester bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 1-naphthyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield naphthol derivatives.
Substitution: The phosphate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 1-naphthyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is utilized in enzyme assays to study phosphatase activity.
Medicine: Research into its potential as a prodrug for delivering active phosphate-containing drugs.
Industry: Employed in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of dimethyl 1-naphthyl phosphate involves the hydrolysis of the phosphate ester bond, releasing 1-naphthol and dimethyl phosphate. This hydrolysis can be catalyzed by enzymes such as phosphatases, which target the phosphate ester bond. The released 1-naphthol can then participate in further biochemical reactions.
Comparación Con Compuestos Similares
- Dimethyl 1-pyrenyl phosphate
- Dimethyl 1-anthracenyl phosphate
- Dimethyl 1-phenanthryl phosphate
Comparison: Dimethyl 1-naphthyl phosphate is unique due to its naphthalene ring structure, which imparts specific chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
17752-78-2 |
|---|---|
Fórmula molecular |
C12H13O4P |
Peso molecular |
252.20 g/mol |
Nombre IUPAC |
dimethyl naphthalen-1-yl phosphate |
InChI |
InChI=1S/C12H13O4P/c1-14-17(13,15-2)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |
Clave InChI |
OYPGIQMYQJUAEM-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




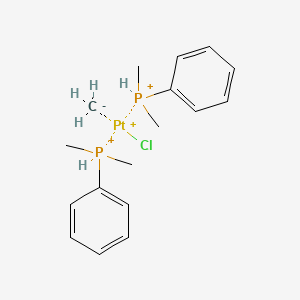
![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
